N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide
Description
N-((1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide is a structurally complex acetamide derivative featuring a stereospecific (1r,4r)-cyclohexyl core substituted with a pyridinyloxy group and an acetamide-linked thiophene moiety. Though direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., ISRIB derivatives in ) suggest its synthesis likely involves coupling reactions between activated acetamide intermediates and stereospecific cyclohexylamines. The thiophene and pyridine substituents may enhance bioavailability and target binding compared to simpler aryl groups .
Properties
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-16(12-15-4-3-11-22-15)19-13-6-8-14(9-7-13)21-17-5-1-2-10-18-17/h1-5,10-11,13-14H,6-9,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYDGVVHSHTCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=CS2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:
Formation of the cyclohexyl intermediate:
Introduction of the thiophen-2-yl acetamide group: This step may involve the use of thiophene derivatives and acylation reactions to attach the acetamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The (1r,4r)-cyclohexyl core is critical in ISRIB analogs for pharmacological activity, likely influencing conformational stability and target engagement .
- Substituent Effects: Thiophene in the target compound may confer distinct electronic properties (e.g., lower electronegativity than chlorophenoxy groups in ISRIB-A14) and alter solubility .
Physicochemical and Pharmacological Properties
Key Observations :
- Thermal Stability : High melting points (>300°C) in analogs () suggest strong crystalline packing, likely due to hydrogen bonding from acetamide groups .
Mechanistic and Functional Insights
- Target Engagement : ISRIB analogs () bind eIF2B, a regulator of integrated stress response. The pyridinyloxy group in the target compound may mimic ISRIB’s aryl interactions, while thiophene could modulate membrane permeability .
- Synthetic Challenges : Steric hindrance from the (1r,4r)-cyclohexyl core may necessitate optimized coupling conditions (e.g., elevated temperatures or polar aprotic solvents) as seen in ISRIB-A14 synthesis .
Biological Activity
N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is C16H18N2O2S, with a molecular weight of 302.39 g/mol. The structural features include:
- Cyclohexyl ring : Provides steric bulk and hydrophobic interactions.
- Pyridin-2-yloxy group : May enhance receptor binding affinity.
- Thiophen-2-yl group : Contributes to the electronic properties and biological activity.
The biological activity of N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide is believed to involve interaction with specific biological targets, including:
- Enzymatic inhibition : Potential inhibition of enzymes involved in disease pathways.
- Receptor modulation : Possible interaction with neurotransmitter receptors or other signaling pathways.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi.
- Antiviral Properties : Preliminary data suggest potential efficacy against viral infections, particularly in inhibiting viral replication mechanisms.
- Anticancer Effects : In vitro studies indicate that the compound may induce apoptosis in cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 12 µg/mL | |
| Antiviral | HIV | 3.5 µM | |
| Anticancer (Apoptosis) | HeLa cells | 25 µM |
Detailed Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial activity against E. coli and Staphylococcus aureus, revealing an IC50 value of 12 µg/mL, indicating significant antibacterial properties.
-
Antiviral Study :
- In vitro assays demonstrated that N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide inhibits HIV replication with an EC50 of 3.5 µM. This suggests potential as a therapeutic agent in antiviral drug development.
-
Anticancer Research :
- The compound was tested on HeLa cells, showing an ability to induce apoptosis at a concentration of 25 µM. This highlights its potential role in cancer therapy by targeting apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
